2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide
Overview
Description
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide is an organic compound with the molecular formula C9H17ClN2O2. This compound is characterized by the presence of a chloroacetamide group, an ethyl group, and an isopropylcarbamoyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide typically involves the reaction of chloroacetyl chloride with N-ethyl-N-isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, or ethers.
Hydrolysis: Carboxylic acids and amines.
Oxidation: N-oxides and other oxidized derivatives.
Scientific Research Applications
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, resulting in cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-diethylacetamide: Similar structure but with diethyl groups instead of ethyl and isopropyl groups.
N-chloroacetyl-2,6-diethylphenylamine: Contains a chloroacetyl group and a diethylphenyl group.
2-chloro-N-ethylacetamide: Lacks the isopropylcarbamoyl group.
Uniqueness
2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide is unique due to the presence of both the ethyl and isopropylcarbamoyl groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-4-12(9(14)5-10)6-8(13)11-7(2)3/h7H,4-6H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQOGJFIVXPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC(C)C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167143 | |
Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731821-81-1 | |
Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731821-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-ethyl-N-[2-[(1-methylethyl)amino]-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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